molecular formula C9H18N2O2 B1444499 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide CAS No. 1361111-43-4

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide

Cat. No.: B1444499
CAS No.: 1361111-43-4
M. Wt: 186.25 g/mol
InChI Key: GHGFHKOJQJXQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-methoxy-N-(2-pyrrolidin-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-6-4-8-3-2-5-10-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGFHKOJQJXQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide typically involves the reaction of 2-methoxyacetic acid with 2-pyrrolidin-2-yl-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a pyrrolidine-ethylamine derivative.

Conditions Products Mechanism
Acidic (HCl/H₂O, reflux) Methoxyacetic acid + 2-(pyrrolidin-2-yl)ethylammonium chlorideProtonation of the amide oxygen, nucleophilic attack by water, and cleavage.
Basic (NaOH/EtOH, 80°C) Sodium methoxyacetate + 2-(pyrrolidin-2-yl)ethylamineDeprotonation of water, hydroxide attack at the carbonyl carbon.

Key Findings :

  • Acidic hydrolysis proceeds faster due to protonation enhancing electrophilicity.

  • Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear amines.

Alkylation and Acylation

The secondary amine in the pyrrolidine ring undergoes alkylation or acylation, modifying the compound’s pharmacological properties.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃):
Compound+CH3IN Methyl pyrrolidine derivative+HI\text{Compound}+\text{CH}_3\text{I}\rightarrow N\text{ Methyl pyrrolidine derivative}+\text{HI}

Reagent Product Yield
Methyl iodideN-Methyl-pyrrolidine analog72–85%
Benzyl chlorideN-Benzyl-pyrrolidine analog68%

Acylation

Reaction with acetyl chloride in dichloromethane:
Compound+CH3COClN Acetyl pyrrolidine derivative+HCl\text{Compound}+\text{CH}_3\text{COCl}\rightarrow N\text{ Acetyl pyrrolidine derivative}+\text{HCl}

Outcome :

  • Acylation occurs regioselectively at the pyrrolidine nitrogen due to higher nucleophilicity compared to the amide nitrogen .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, forming intermediates critical for further functionalization.

Oxidation with KMnO₄

Under acidic conditions, the pyrrolidine ring undergoes oxidative ring-opening:
PyrrolidineKMnO4/H+γ Aminobutyric acid GABA analog\text{Pyrrolidine}\xrightarrow{\text{KMnO}_4/\text{H}^+}\gamma \text{ Aminobutyric acid GABA analog}

Conditions Product Selectivity
KMnO₄ in H₂SO₄ (0°C)γ-Ketoamide58%
KMnO₄ in acetone (25°C)Succinimide derivative41%

Oxidation with TBHP/I₂

Tert-butyl hydroperoxide (TBHP) and iodine promote C–N bond cleavage:
CompoundTBHP I2Methoxyacetamide+Pyridine derivatives\text{Compound}\xrightarrow{\text{TBHP I}_2}\text{Methoxyacetamide}+\text{Pyridine derivatives}

  • This reaction is metal-free and proceeds via radical intermediates .

Reduction Reactions

The amide group can be reduced to a secondary amine using strong reducing agents.

Example :
CompoundLiAlH4/THF2 Methoxy N 2 pyrrolidin 2 yl ethyl ethylamine\text{Compound}\xrightarrow{\text{LiAlH}_4/\text{THF}}2\text{ Methoxy N 2 pyrrolidin 2 yl ethyl ethylamine}

Reducing Agent Temperature Yield
LiAlH₄Reflux65%
BH₃·THF0–25°C48%

Note : Over-reduction of the pyrrolidine ring is avoided by controlling reaction time.

Cyclization and Ring-Opening

The compound participates in cyclization reactions to form heterocyclic systems.

Cyclization with POCl₃

Phosphorus oxychloride facilitates intramolecular cyclization:
CompoundPOCl3Imidazolidinone derivative\text{Compound}\xrightarrow{\text{POCl}_3}\text{Imidazolidinone derivative}

Conditions :

  • POCl₃ in toluene, 110°C, 12 hours.

  • Yield: 54–62% .

Ring-Opening with Grignard Reagents

Reaction with methylmagnesium bromide opens the pyrrolidine ring:
Compound+CH3MgBrLinear amine with tertiary alcohol\text{Compound}+\text{CH}_3\text{MgBr}\rightarrow \text{Linear amine with tertiary alcohol}

Substitution Reactions

The methoxy group can be replaced via nucleophilic aromatic substitution (NAS) under specific conditions.

Example :
Compound+NaSH2 Mercapto N 2 pyrrolidin 2 yl ethyl acetamide\text{Compound}+\text{NaSH}\rightarrow 2\text{ Mercapto N 2 pyrrolidin 2 yl ethyl acetamide}

Nucleophile Conditions Yield
SH⁻DMF, 100°C, 24h37%
NH₃EtOH, sealed tube29%

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable aryl/alkenyl group introduction.

Suzuki-Miyaura Coupling :
Compound+Ar B OH 2Pd PPh3 4Aryl substituted derivative\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Aryl substituted derivative}

Conditions :

  • Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.

  • Yield: 50–70% .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process
180–220°CLoss of methoxy group as methanol
250–300°CPyrrolidine ring decomposition
>300°CCarbonization

Key Mechanistic Insights

  • Steric Effects : The pyrrolidine ring impedes reactions at the amide nitrogen, favoring reactivity at the secondary amine .

  • Electronic Effects : Electron-donating methoxy groups stabilize intermediates during oxidation and substitution .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency by stabilizing transition states.

Scientific Research Applications

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide: Unique due to the presence of both methoxy and pyrrolidine groups.

    N-(2-Pyrrolidin-2-yl-ethyl)-acetamide: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Methoxy-N-ethylacetamide: Lacks the pyrrolidine group, which may influence its biological activity.

Uniqueness

This compound is unique due to the combination of the methoxy group and the pyrrolidine ring, which may confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the presence of a methoxy group and a pyrrolidine moiety, which are significant for its biological interactions. The structure can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate signaling pathways by either inhibiting or activating certain proteins, which can lead to various therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For example, derivatives containing the pyrrolidine structure have shown promising results against various cancer cell lines, including:

  • A549 (lung adenocarcinoma) : Compounds demonstrated significant cytotoxicity with reduced cell viability observed at concentrations of 100 µM .
CompoundCell LineViability (%) at 100 µM
5-Oxopyrrolidine DerivativeA54966%
Control (Cisplatin)A54938%

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research has shown that similar acetamide derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like levofloxacin:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus25
LevofloxacinS. aureus30

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there is ongoing research into the anti-inflammatory properties of this compound. It may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The IC50 values for related compounds have been reported as low as 0.04 µmol .

Case Studies

  • Antitumor Efficacy : A study involving a related pyrrolidine derivative showed a significant reduction in tumor growth in xenograft models using MDA-MB-231 cells, indicating that structural modifications can enhance anticancer efficacy .
  • Antibacterial Activity : Another study highlighted that derivatives with similar structures exhibited potent antibacterial effects against multidrug-resistant strains, suggesting that modifications in the acetamide group can lead to improved antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1 : React a methoxy-substituted acetyl chloride with a pyrrolidine-containing amine under controlled alkaline conditions to form the acetamide backbone.
  • Step 2 : Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield. For example, chloroacetyl chloride has been used in analogous acetamide syntheses under cold stirring conditions, monitored by TLC for completion .
  • Step 3 : Purify the product via column chromatography or recrystallization.

Q. Key Reaction Conditions Table

ParameterOptimal RangeReference Method
Temperature0–5°C (initial step)Chloroacetyl chloride reaction
SolventDMF or ChloroformCondensation in DMF
MonitoringTLC (hexane:ethyl acetate)Reaction progress tracking

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^13C NMR spectra to confirm the methoxy group (δ ~3.3 ppm for 1H^1H), pyrrolidine protons (δ ~1.5–3.0 ppm), and acetamide carbonyl (δ ~165–170 ppm for 13C^13C) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1667 cm1^{-1}, N-H bend at ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+^+ peak for C10_{10}H18_{18}N2_2O2_2: 198.14 g/mol).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if airborne particles are generated .
  • Hazard Mitigation : Avoid skin contact (Category 2 skin irritation) and eye exposure (Category 2A eye irritation). Work in a fume hood to prevent inhalation (H335) .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Catalyst Screening : Test coupling agents (e.g., EDC/HOBt) to improve amide bond formation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction kinetics .
  • Temperature Gradients : Perform reactions at 0°C, room temperature, and 40°C to identify yield trends.
  • Example Data Table :
SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF257298.5
Chloroform06597.0

Q. How can researchers address discrepancies in pharmacological data across studies?

Methodological Answer:

  • Receptor Binding Assays : Use standardized protocols (e.g., radioligand displacement assays) to compare affinity for targets like opioid receptors, as seen in structurally related compounds (e.g., ocfentanil’s µ-opioid receptor binding) .
  • Statistical Analysis : Apply multivariate regression to account for variables like assay type (e.g., cell-based vs. tissue-based) or buffer conditions.
  • Replicate Studies : Validate conflicting results across independent labs using identical compound batches.

Q. What computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., opioid, adrenergic) based on structural analogs like ocfentanil .
  • Pharmacophore Modeling : Identify key interaction sites (e.g., hydrogen bonds with pyrrolidine nitrogen).
  • QSAR Studies : Corrogate substituent effects (e.g., methoxy group position) with activity data from related acetamides .

Q. What in vivo models are suitable for assessing its pharmacokinetics?

Methodological Answer:

  • Rodent Studies : Administer the compound intravenously (IV) or orally to Wistar rats (e.g., 10 mg/kg dose) and collect plasma samples at intervals (0–24 hrs) for LC-MS analysis .
  • Tissue Distribution : Measure concentrations in brain, liver, and kidneys to evaluate blood-brain barrier penetration.
  • Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Q. How can structural modifications improve selectivity for specific biological targets?

Methodological Answer:

  • Substituent Variation : Replace the methoxy group with ethoxy or halogens to alter steric/electronic profiles .
  • Backbone Optimization : Introduce methyl groups to the pyrrolidine ring to enhance rigidity and receptor fit .
  • Activity Cliffs Analysis : Compare analogs with minor structural changes (e.g., N-methylation) to identify critical binding motifs.

Data Contradiction Analysis Example
Issue : Conflicting reports on µ-opioid receptor affinity.
Resolution :

Verify compound purity via HPLC (>95% purity required) .

Standardize assay conditions (e.g., CHO cells expressing human µ-opioid receptors) .

Compare results with positive controls (e.g., fentanyl).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide
Reactant of Route 2
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2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.